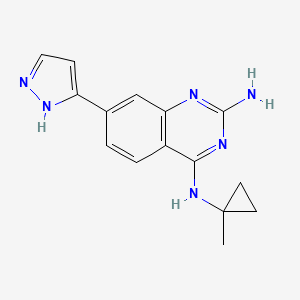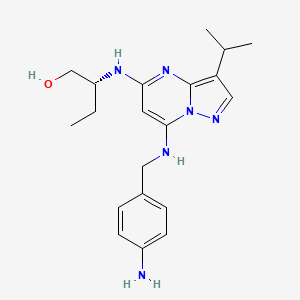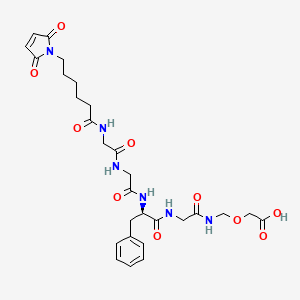
Hdac1/cdk7-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hdac1/cdk7-IN-1 is a dual inhibitor targeting both cyclin-dependent kinase 7 (CDK7) and histone deacetylase 1 (HDAC1). This compound has shown significant potential in cancer research due to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hdac1/cdk7-IN-1 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of the compound.
Functionalization: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and others.
Purification: The final compound is purified using techniques like chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using larger reactors, and employing automated systems for purification to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Hdac1/cdk7-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while substitution reactions could produce various substituted analogs of this compound .
Aplicaciones Científicas De Investigación
Hdac1/cdk7-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the inhibition of CDK7 and HDAC1.
Biology: Helps in understanding the role of CDK7 and HDAC1 in cell cycle regulation and gene expression.
Medicine: Shows potential as an anticancer agent by inducing apoptosis and inhibiting cell migration in cancer cells
Industry: Could be used in the development of new therapeutic agents targeting CDK7 and HDAC1
Mecanismo De Acción
Hdac1/cdk7-IN-1 exerts its effects by inhibiting the activity of CDK7 and HDAC1. CDK7 is involved in cell cycle regulation and transcription, while HDAC1 regulates gene expression by modifying chromatin structure. By inhibiting these enzymes, this compound induces cell cycle arrest and apoptosis, particularly in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
ICEC0942 (CT7001): A selective CDK7 inhibitor.
SY-1365: Another CDK7 inhibitor.
SAHA (Vorinostat): An HDAC inhibitor
Uniqueness
Hdac1/cdk7-IN-1 is unique due to its dual inhibition of both CDK7 and HDAC1, which allows it to target multiple pathways involved in cancer progression. This dual-targeting approach can potentially overcome resistance mechanisms that single-target inhibitors might face .
Propiedades
Fórmula molecular |
C33H32ClN7O4 |
|---|---|
Peso molecular |
626.1 g/mol |
Nombre IUPAC |
N-[3-[[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]carbamoyl]phenyl]-N'-hydroxyoctanediamide |
InChI |
InChI=1S/C33H32ClN7O4/c34-27-20-36-33(40-31(27)26-19-35-28-14-6-5-13-25(26)28)39-24-12-8-11-23(18-24)38-32(44)21-9-7-10-22(17-21)37-29(42)15-3-1-2-4-16-30(43)41-45/h5-14,17-20,35,45H,1-4,15-16H2,(H,37,42)(H,38,44)(H,41,43)(H,36,39,40) |
Clave InChI |
RVCYQLGPRQTUAS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C3=NC(=NC=C3Cl)NC4=CC(=CC=C4)NC(=O)C5=CC(=CC=C5)NC(=O)CCCCCCC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




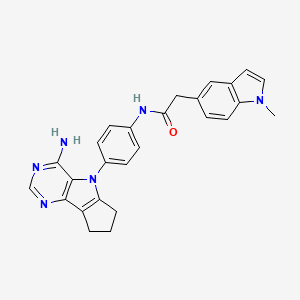

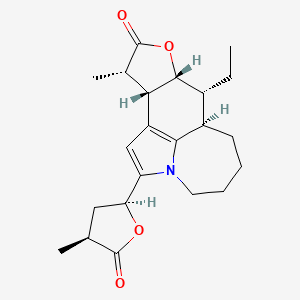
![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383748.png)
![disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383762.png)
